2-[4-(4-Nitrobenzyl)piperazino]-1,3-benzothiazole
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Overview
Description
2-[4-(4-Nitrobenzyl)piperazino]-1,3-benzothiazole is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by its unique structure, which includes a benzothiazole ring and a piperazine moiety substituted with a nitrobenzyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Nitrobenzyl)piperazino]-1,3-benzothiazole typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines. Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization yields the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Nitrobenzyl)piperazino]-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The benzothiazole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the benzothiazole ring.
Scientific Research Applications
2-[4-(4-Nitrobenzyl)piperazino]-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-[4-(4-Nitrobenzyl)piperazino]-1,3-benzothiazole exerts its effects involves interaction with specific molecular targets and pathways. The nitrobenzyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzothiazole ring is known to interact with enzymes and receptors, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(4-Chlorobenzyl)piperazino]-1,3-benzothiazole
- 2-[4-(4-Methylbenzyl)piperazino]-1,3-benzothiazole
Uniqueness
2-[4-(4-Nitrobenzyl)piperazino]-1,3-benzothiazole is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. This makes it particularly valuable in research focused on developing new therapeutic agents and understanding complex biochemical pathways.
Properties
IUPAC Name |
2-[4-[(4-nitrophenyl)methyl]piperazin-1-yl]-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c23-22(24)15-7-5-14(6-8-15)13-20-9-11-21(12-10-20)18-19-16-3-1-2-4-17(16)25-18/h1-8H,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZRMQNWNCVZXKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)[N+](=O)[O-])C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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